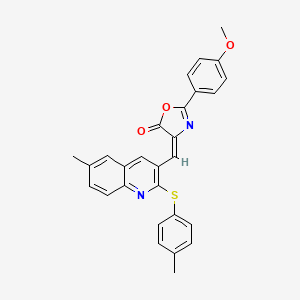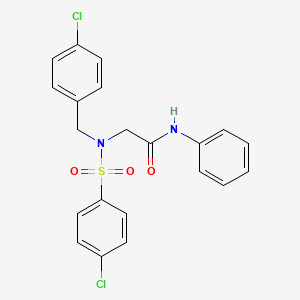
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide, also known as CBPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBPS belongs to the family of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide can induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of HIV-1 and influenza A virus. In vivo studies have shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide can inhibit the growth and metastasis of tumors in animal models, reduce inflammation and tissue damage in models of inflammatory diseases, and protect against viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues. Additionally, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. This will help to better understand its effects on different cell types and tissues and identify potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will help to determine its efficacy and safety in animal models and humans. Additionally, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide can be modified to improve its selectivity and potency for its target enzymes and signaling pathways, which may lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide involves the reaction of 4-chlorobenzylamine with 2-aminobenzenesulfonamide, followed by the addition of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has been studied for its antiviral activity against HIV-1 and influenza A virus.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-8-6-16(7-9-17)14-25(15-21(26)24-19-4-2-1-3-5-19)29(27,28)20-12-10-18(23)11-13-20/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKALLGQVJAFPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

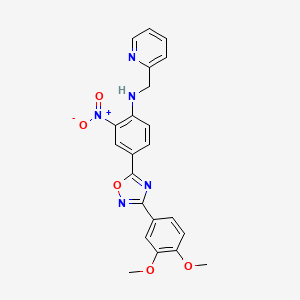
![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)
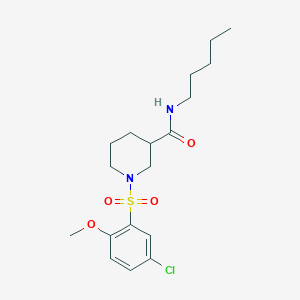

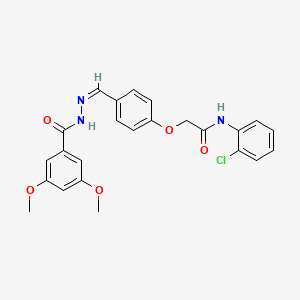

![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)

